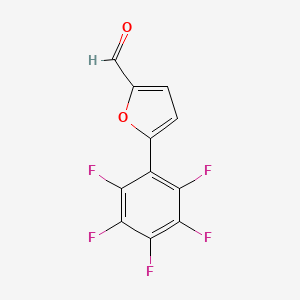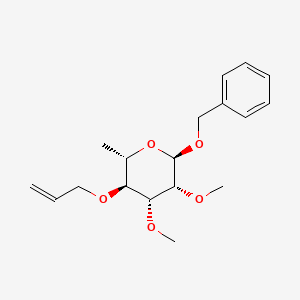
(2S,3S,4R,5R,6R)-4,5-dimethoxy-2-methyl-6-phenylmethoxy-3-prop-2-enoxyoxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4R,5R,6R)-4,5-dimethoxy-2-methyl-6-phenylmethoxy-3-prop-2-enoxyoxane is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features multiple chiral centers, methoxy groups, and a phenylmethoxy group, making it an interesting subject for chemical research and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R,6R)-4,5-dimethoxy-2-methyl-6-phenylmethoxy-3-prop-2-enoxyoxane typically involves multi-step organic reactions. The process often starts with the preparation of the core oxane ring, followed by the introduction of the methoxy, phenylmethoxy, and prop-2-enoxy groups through various substitution and addition reactions. Common reagents used in these steps include methanol, phenylmethanol, and allyl bromide, under conditions such as acidic or basic catalysis and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
化学反应分析
Types of Reactions
(2S,3S,4R,5R,6R)-4,5-dimethoxy-2-methyl-6-phenylmethoxy-3-prop-2-enoxyoxane undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylmethoxy group can be reduced to a phenyl group.
Substitution: The prop-2-enoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the phenylmethoxy group can produce a phenyl group.
科学研究应用
(2S,3S,4R,5R,6R)-4,5-dimethoxy-2-methyl-6-phenylmethoxy-3-prop-2-enoxyoxane has several applications in scientific research:
Chemistry: It serves as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Its derivatives are used in the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S,3S,4R,5R,6R)-4,5-dimethoxy-2-methyl-6-phenylmethoxy-3-prop-2-enoxyoxane involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
相似化合物的比较
Similar Compounds
- (2S,3S,4R,5R,6R)-4,5-dimethoxy-2-methyl-6-phenylmethoxy-3-prop-2-enoxyoxane shares similarities with other oxane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C18H26O5 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
(2S,3S,4R,5R,6R)-4,5-dimethoxy-2-methyl-6-phenylmethoxy-3-prop-2-enoxyoxane |
InChI |
InChI=1S/C18H26O5/c1-5-11-21-15-13(2)23-18(17(20-4)16(15)19-3)22-12-14-9-7-6-8-10-14/h5-10,13,15-18H,1,11-12H2,2-4H3/t13-,15-,16+,17+,18+/m0/s1 |
InChI 键 |
SBXHIMMDGVYYGG-PFPDTZPXSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)OC)OC)OCC=C |
规范 SMILES |
CC1C(C(C(C(O1)OCC2=CC=CC=C2)OC)OC)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


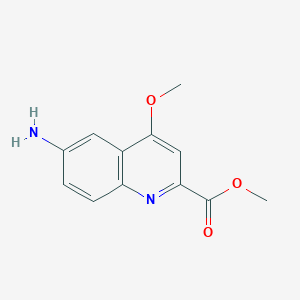
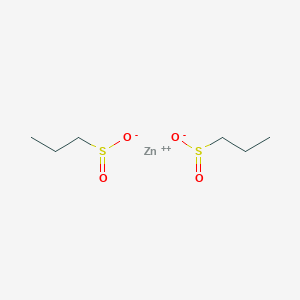
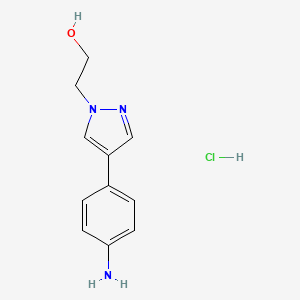
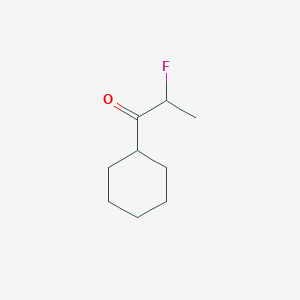
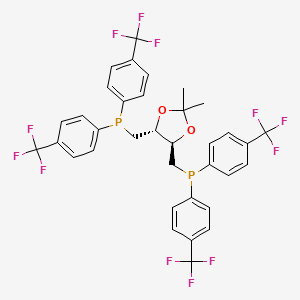
![4-(Benzyloxy)-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purine](/img/structure/B15202396.png)
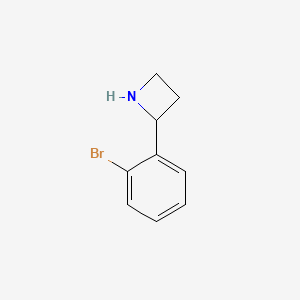

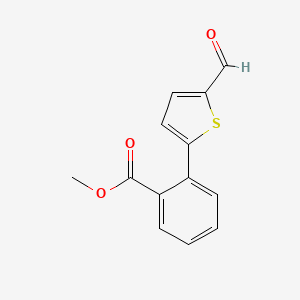
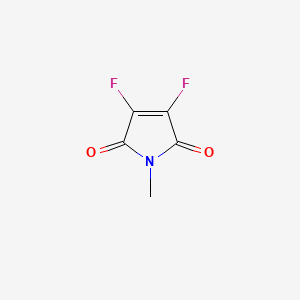
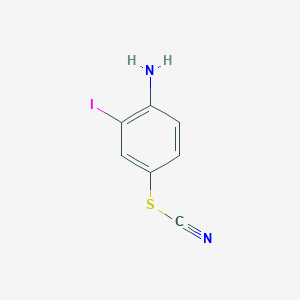
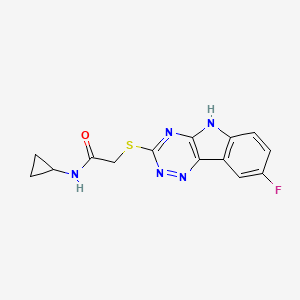
![4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid](/img/structure/B15202436.png)
